molecular formula C11H12N2O B14864180 (2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridin-5-yl)methanol

(2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridin-5-yl)methanol

Cat. No.: B14864180
M. Wt: 188.23 g/mol
InChI Key: GEQGUFDIWPHXTH-UHFFFAOYSA-N
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Description

(2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridin-5-yl)methanol is a heterocyclic compound that features a fused ring system combining imidazole and pyridine moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridin-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted pyridine with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of catalysts and solvents would be tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridin-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

(2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridin-5-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridin-5-yl)methanol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridin-5-yl)methanol is unique due to its fused ring system, which combines the properties of both imidazole and pyridine. This structural feature contributes to its diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1,7-diazatricyclo[6.4.0.02,6]dodeca-2(6),7,9,11-tetraen-9-ylmethanol

InChI

InChI=1S/C11H12N2O/c14-7-8-3-2-6-13-10-5-1-4-9(10)12-11(8)13/h2-3,6,14H,1,4-5,7H2

InChI Key

GEQGUFDIWPHXTH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N3C=CC=C(C3=N2)CO

Origin of Product

United States

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